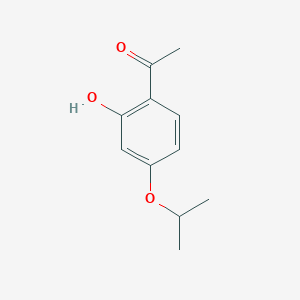

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOTVXYGMNGCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601353 | |

| Record name | 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73473-62-8 | |

| Record name | 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" chemical properties

An In-Depth Technical Guide to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: Properties, Synthesis, and Analysis

Introduction

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a substituted hydroxyaryl ketone, a class of compounds that serves as a crucial structural motif in a wide array of biologically active molecules and advanced materials. As versatile intermediates, hydroxyaryl ketones are foundational building blocks for the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Their utility stems from the presence of multiple reactive sites—a phenolic hydroxyl group, an activated aromatic ring, and a carbonyl group—which can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive technical overview of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, detailing its physicochemical properties, robust synthetic methodologies, analytical characterization, and safety protocols, intended for professionals in chemical research and drug development.

Physicochemical and Structural Properties

The chemical structure of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone features an acetophenone core with a hydroxyl group at the C2 (ortho) position and an isopropoxy group at the C4 (para) position. This arrangement confers specific properties: the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ketone's carbonyl oxygen, influencing its physical state, solubility, and spectral characteristics.[2]

Table 1: Physicochemical Properties of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone and Related Analogs

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₁₄O₃ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar structures[3] |

| Boiling Point | Estimated >250 °C | Extrapolated from analogs[4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DCM); low solubility in water. | General principle for polar organic molecules |

| pKa (Phenolic OH) | ~9-10 | Typical range for substituted phenols |

The intramolecular hydrogen bond significantly increases the effective steric hindrance around the hydroxyl group and can modulate the reactivity of the carbonyl group. The isopropoxy group, a moderately electron-donating and lipophilic moiety, enhances the molecule's solubility in less polar organic solvents and can influence its interaction with biological targets.

Synthesis and Mechanistic Insights

Hydroxyaryl ketones like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone are most effectively synthesized via the Fries rearrangement of a corresponding phenolic ester. This method is often preferred over direct Friedel-Crafts acylation of the parent phenol, as the latter can result in O-acylation (ester formation) rather than the desired C-acylation.[5]

Primary Synthetic Route: Lewis Acid-Catalyzed Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[5][6] The reaction is selective for the ortho and para positions, with the product ratio being controllable by reaction conditions such as temperature and solvent polarity.[6] Low temperatures and non-polar solvents typically favor the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the Lewis acid catalyst.[5]

Caption: Workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from established procedures for analogous compounds.[7]

-

Esterification: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-isopropoxyphenol (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-isopropoxyphenyl acetate.

-

Fries Rearrangement: To a flask containing anhydrous aluminum chloride (AlCl₃, 1.5-2.0 equivalents), add the crude 3-isopropoxyphenyl acetate.

-

Heat the mixture, typically without solvent or in a high-boiling non-polar solvent like nitrobenzene, to a temperature between 120-160 °C. The higher temperature favors the formation of the ortho-isomer.[6]

-

Monitor the reaction by TLC. Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the ortho- and para-isomers and afford the pure 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Causality and Mechanism

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[6] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.

Caption: Simplified mechanism of the Fries Rearrangement.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of standard spectroscopic techniques. The predicted data below are based on characteristic values for similar molecular scaffolds.

Table 2: Predicted Spectroscopic Data for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

| Technique | Region / Shift (δ) | Assignment and Rationale |

| ¹H NMR | ~12.0-12.5 ppm (s, 1H) | Phenolic -OH, deshielded by strong intramolecular H-bonding. |

| ~7.6 ppm (d, 1H) | Aromatic H, ortho to C=O and meta to -OH. | |

| ~6.3-6.4 ppm (m, 2H) | Aromatic H's, ortho to isopropoxy group. | |

| ~4.6 ppm (septet, 1H) | -OCH(CH₃)₂ methine proton. | |

| ~2.5 ppm (s, 3H) | Acetyl -CH₃ protons. | |

| ~1.3 ppm (d, 6H) | Isopropoxy -CH₃ protons. | |

| ¹³C NMR | ~204 ppm | Ketone C=O carbon. |

| ~165 ppm | Aromatic C-OH. | |

| ~163 ppm | Aromatic C-O-iPr. | |

| ~133 ppm | Aromatic CH ortho to C=O. | |

| ~115 ppm | Aromatic C, quaternary, attached to C=O. | |

| ~107 ppm | Aromatic CH meta to C=O. | |

| ~101 ppm | Aromatic CH ortho to both ether and hydroxyl groups. | |

| ~71 ppm | Isopropoxy -OCH carbon. | |

| ~26 ppm | Acetyl -CH₃ carbon. | |

| ~22 ppm | Isopropoxy -CH₃ carbons. | |

| IR Spectroscopy | 2800-3200 cm⁻¹ (broad) | Intramolecularly hydrogen-bonded O-H stretch.[8] |

| 1640-1650 cm⁻¹ (strong) | C=O stretch, frequency lowered by H-bonding and conjugation.[8] | |

| ~2980 cm⁻¹ (medium) | Aliphatic C-H stretch (isopropyl and methyl). | |

| ~1270 cm⁻¹ (strong) | Aryl C-O stretch (ether). | |

| Mass Spec. (EI) | m/z 194 | Molecular Ion (M⁺). |

| m/z 179 | [M-CH₃]⁺, loss of the acetyl methyl group. | |

| m/z 151 | [M-C₃H₇]⁺, loss of the isopropyl group. |

Reactivity and Potential Applications

The trifunctional nature of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone makes it a valuable intermediate.

-

Pharmaceutical Development: The hydroxyacetophenone scaffold is present in various therapeutic agents. This compound can serve as a starting material for synthesizing analgesics, anti-inflammatory drugs, and enzyme inhibitors.[9]

-

Material Science: The phenolic group allows for its incorporation into polymers and resins, potentially enhancing thermal stability or introducing specific functionalities.[9]

-

Derivatization: The hydroxyl group can be further alkylated or esterified, the ketone can undergo condensation or reduction reactions, and the aromatic ring is susceptible to further electrophilic substitution, opening pathways to a diverse library of derivatives.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. While specific data for this exact compound is limited, information from analogous chemicals provides a strong basis for safety protocols.[3][10][11]

Table 3: GHS Hazard and Precautionary Information (Based on Analogs)

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Signal Word | Warning |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[12]

Conclusion

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a valuable chemical intermediate with well-defined properties and accessible synthetic routes. Its structural features, particularly the ortho-hydroxy ketone motif, make it an attractive building block for creating more complex molecules in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis via the Fries rearrangement, coupled with robust analytical characterization and adherence to safety protocols, enables researchers to effectively utilize this compound in their development programs.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Phenoxyphenyl)ethanone.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethanone, 1-(2-hydroxyphenyl)-.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isopropoxyethanol.

- ChemScene. (2025). Safety Data Sheet - 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Selvarani, V., et al. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. NIH. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

NIH PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]

-

NIH. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(2-hydroxy-4-methyl cyclohexyl) ethanone. Retrieved from [Link]

-

WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1-(2-hydroxy-4-methyl cyclohexyl) ethanone, 917750-72-2 [thegoodscentscompany.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Unveiling of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and functional group characteristics of this substituted acetophenone. Our approach emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the data's implications.

Introduction

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a multifaceted aromatic ketone with potential applications in various fields of chemical and pharmaceutical research. Its structure combines a phenolic hydroxyl group, an isopropoxy ether linkage, and an acetyl moiety on a benzene ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for its unambiguous identification, purity assessment, and for predicting its chemical reactivity and potential biological activity. This guide will systematically dissect the expected spectroscopic features of this molecule, grounded in fundamental principles and supported by data from analogous compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, both ¹H and ¹³C NMR are indispensable.

Experimental Considerations

A standard NMR analysis would involve dissolving the compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1] The choice of solvent can influence the chemical shift of labile protons, such as the phenolic hydroxyl group, due to differences in hydrogen bonding.[2] DMSO-d₆, for instance, is known to slow down the exchange of the O-H proton, sometimes allowing for the observation of its coupling to neighboring protons.[3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.

Predicted ¹H NMR Data:

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | J (Hz) |

| -OH | Singlet (broad) | ~12.0 | 1H | - |

| Ar-H (ortho to -COCH₃) | Doublet | ~7.6 | 1H | ~8.8 |

| Ar-H (ortho to -OH) | Doublet | ~6.4 | 1H | ~2.4 |

| Ar-H (meta to -COCH₃) | Doublet of Doublets | ~6.3 | 1H | ~8.8, ~2.4 |

| -CH(CH₃)₂ | Septet | ~4.6 | 1H | ~6.0 |

| -COCH₃ | Singlet | ~2.5 | 3H | - |

| -CH(CH ₃)₂ | Doublet | ~1.3 | 6H | ~6.0 |

Interpretation and Rationale:

-

Phenolic -OH: The proton of the hydroxyl group is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, resulting in a downfield chemical shift, likely around 12.0 ppm. This signal is often broad and may not show coupling. A "D₂O shake" experiment, where a few drops of deuterium oxide are added to the NMR tube, would cause this peak to disappear, confirming its assignment.[2]

-

Aromatic Protons: The aromatic region will display an AMX spin system. The proton ortho to the electron-withdrawing acetyl group will be the most deshielded, appearing as a doublet around 7.6 ppm. The protons ortho and meta to the electron-donating hydroxyl and isopropoxy groups will be shielded and appear more upfield.[4][5]

-

Isopropoxy Group: The methine proton (-CH) of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a doublet.

-

Acetyl Group: The three equivalent protons of the acetyl methyl group will appear as a sharp singlet, typically around 2.5 ppm.[6]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~203 |

| C-OH | ~165 |

| C-O-iPr | ~164 |

| C-COCH₃ | ~114 |

| Ar-CH (ortho to -COCH₃) | ~132 |

| Ar-CH (ortho to -OH) | ~107 |

| Ar-CH (meta to -COCH₃) | ~101 |

| -C H(CH₃)₂ | ~71 |

| -COCH₃ | ~26 |

| -CH(C H₃)₂ | ~22 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield, around 203 ppm.[7]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the oxygen atoms (C-OH and C-O-iPr) will be the most deshielded among the ring carbons, appearing around 165 and 164 ppm, respectively.[8] The other aromatic carbons will have shifts determined by their position relative to the substituents.

-

Aliphatic Carbons: The carbons of the isopropoxy and acetyl groups will appear in the aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate. For a solid sample like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, the KBr pellet method is common.

Predicted IR Absorption Data:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Phenol, H-bonded) | 3200-2500 | Broad, Strong |

| C-H (sp³ aliphatic) | 2980-2900 | Medium |

| C-H (sp² aromatic) | 3100-3000 | Medium |

| C=O (Ketone, conjugated) | 1650-1630 | Strong, Sharp |

| C=C (Aromatic) | 1600-1450 | Medium to Strong |

| C-O (Aromatic ether) | 1275-1200 (asym), 1075-1020 (sym) | Strong |

| C-O (Phenol) | ~1200 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A very broad and strong absorption band in the region of 3200-2500 cm⁻¹ is a hallmark of an intramolecularly hydrogen-bonded phenolic hydroxyl group.[3][9]

-

C=O Stretch: The carbonyl group of the ketone, being conjugated with the aromatic ring, will show a strong and sharp absorption at a lower wavenumber than a typical aliphatic ketone, expected around 1640 cm⁻¹.[10][11]

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the aromatic ether and the phenol will be present in the fingerprint region.[3]

-

Aromatic C=C Stretches: Several bands of medium intensity in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Workflow

In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is vaporized and then bombarded with a high-energy electron beam. This process generates a molecular ion (M⁺) and various fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" derivatives and analogues

Class: Lipophilic Paeonol Analogues & Resacetophenone Derivatives Primary Application: Anti-inflammatory Research & Hit-to-Lead Optimization

Executive Summary

This technical guide profiles 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone), a structural analogue of the natural product Paeonol . While Paeonol (4-methoxy) is a well-documented anti-inflammatory agent, its clinical efficacy is often limited by rapid metabolism and moderate bioavailability.

The isopropoxy derivative represents a strategic modification in medicinal chemistry: replacing the methoxy group with an isopropyl group increases lipophilicity (LogP), potentially enhancing membrane permeability and altering metabolic clearance rates while retaining the critical pharmacophore—the ortho-hydroxyacetophenone core. This guide details the regioselective synthesis, structural validation, and pharmacological evaluation of this compound.

Chemical Architecture & SAR Analysis

The molecule functions as a "privileged structure" in drug design due to two key features:

-

The Ortho-Hydroxy Carbonyl Core: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "pseudo-ring" stabilizes the molecule and increases cell membrane permeability by masking polar groups.

-

The Para-Isopropoxy Tail: Unlike the methoxy group in Paeonol, the isopropoxy group adds steric bulk and hydrophobicity.

Comparative Properties (In Silico/Experimental Consensus)

| Feature | Paeonol (Reference) | Isopropoxy Analogue (Target) | Impact on Drugability |

| Substituent (C4) | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) | Increased Lipophilicity |

| H-Bond Donor | 1 (2-OH) | 1 (2-OH) | Retained Target Binding |

| Predicted LogP | ~2.1 | ~3.0 - 3.2 | Enhanced CNS/Cell Penetration |

| Metabolic Liability | O-Demethylation (Rapid) | O-Dealkylation (Slower) | Potential Half-life Extension |

Synthetic Protocol: Regioselective Alkylation

Objective: Synthesize 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone from 2,4-dihydroxyacetophenone (Resacetophenone).

Challenge: The starting material has two hydroxyl groups.[1] Solution: Exploit the acidity difference. The 2-OH is hydrogen-bonded to the carbonyl, making it significantly less acidic (pKa > 10) and less nucleophilic than the 4-OH (pKa ~ 8). Using a mild base allows for exclusive alkylation at the 4-position.

Materials

-

Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: Acetone (dried over molecular sieves) or Acetonitrile

-

Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition to accelerate reaction)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dihydroxyacetophenone (10 mmol, 1.52 g) in Acetone (50 mL).

-

Deprotonation: Add K₂CO₃ (12 mmol, 1.66 g). The slight excess ensures complete deprotonation of the 4-OH without affecting the 2-OH. Stir at room temperature for 15 minutes. The solution will turn yellow/orange.

-

Alkylation: Add 2-Bromopropane (15 mmol, 1.4 mL) and a spatula tip of KI (approx. 0.1 mmol).

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting material (lower Rf) should disappear, replaced by a higher Rf spot (product).

-

Note: The 2,4-di-isopropoxy byproduct (highest Rf) is minimized by avoiding strong bases (like NaH) and massive excess of alkyl halide.

-

-

Workup:

-

Purification: Recrystallize the residue from dilute Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Yield: Expected yield is 75–85%.

Workflow Visualization

Figure 1: Regioselective synthesis pathway exploiting the intramolecular H-bond protection of the 2-hydroxyl group.

Structural Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following spectroscopic signatures must be confirmed. If the 2-OH signal is missing, over-alkylation occurred.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 12.6–12.8 ppm (s, 1H) | Chelated 2-OH (Critical: Confirms mono-alkylation) |

| ¹H NMR | δ 2.55 ppm (s, 3H) | Acetyl methyl group (-COCH₃) |

| ¹H NMR | δ 4.60 ppm (septet, 1H) | Isopropyl CH (methine) |

| ¹H NMR | δ 1.35 ppm (d, 6H) | Isopropyl CH₃ (methyls) |

| ¹H NMR | δ 7.6 (d), 6.4 (dd), 6.3 (d) | Aromatic ABX system (typical of 1,2,4-substitution) |

| IR | ~1630–1640 cm⁻¹ | Carbonyl (C=O) shifted due to H-bonding (Standard ketone is ~1700) |

Pharmacological Evaluation: Anti-Inflammatory Assay

The primary utility of this analogue is inhibiting the NF-κB pathway. The following protocol validates this biological activity.

Mechanism of Action

The molecule acts by blocking the phosphorylation of IκBα, preventing the translocation of NF-κB (p65) to the nucleus. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).[4]

Pathway Diagram

Figure 2: Proposed mechanism of action. The molecule inhibits upstream kinase activity, preventing the inflammatory cascade.

Standard Operating Procedure: NO Inhibition Assay (RAW 264.7)

-

Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM + 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Pre-treat cells with the Isopropoxy Analogue (Concentrations: 5, 10, 20, 40 µM) for 1 hour.

-

Include Paeonol as a positive control reference.

-

Include a Vehicle Control (0.1% DMSO).

-

-

Stimulation: Add LPS (Lipopolysaccharide) (1 µg/mL) to induce inflammation. Incubate for 18–24 hours.

-

Griess Assay (Readout):

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

-

Incubate 10 mins in dark.

-

Measure Absorbance at 540 nm.

-

-

Calculation: Determine IC₅₀ relative to the LPS-only control (100% inflammation).

Expected Result: The isopropoxy analogue should exhibit an IC₅₀ comparable to or lower than Paeonol (typically < 20 µM) due to enhanced cellular uptake.

References

-

Paeonol SAR & Anti-inflammatory Mechanisms

-

Synthesis of Resacetophenone Derivatives

- Title: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors.

- Source: NIH / PubMed Central.

-

Link:[Link]

-

Lipophilicity in Flavonoid/Acetophenone Analogues

- Title: Structure-Activity and Lipophilicity Relationships of Selected Antibacterial N

- Source: MDPI Molecules (2017).

-

Link:[Link]

-

General Synthesis of Hydroxyacetophenones

Sources

- 1. Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]

- 5. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" literature review

This guide serves as a technical monograph for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone , a specialized pharmaceutical intermediate. It is designed for process chemists and researchers requiring a deep understanding of its synthesis, regiochemistry, and applications.

Synthesis, Regioselectivity, and Process Optimization

Executive Summary & Compound Identity

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone) is a critical building block in the synthesis of resorcinol-derived pharmaceuticals and bioactive flavonoids. Its structural uniqueness lies in the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, which dictates its chemical reactivity and physical properties.

Chemical Identification

| Property | Detail |

| IUPAC Name | 1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone |

| Common Synonyms | 2'-Hydroxy-4'-isopropoxyacetophenone; 4-Isopropoxyresacetophenone |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Core Scaffold | Acetophenone (Resorcinol derivative) |

| Key Functional Groups | Aryl Ketone, Phenolic Hydroxyl (Chelated), Isopropoxy Ether |

Structural Analysis & Reactivity Profile

Understanding the electronic environment of the molecule is prerequisite to successful synthesis.

-

The Chelated 2-OH: The hydroxyl group at the ortho position (C2) forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa (making it less acidic) and reducing its nucleophilicity compared to a free phenol.

-

The Reactive 4-OH: In the precursor (2,4-dihydroxyacetophenone), the hydroxyl at the para position (C4) is sterically accessible and electronically distinct. It behaves as a typical phenol (pKa ~10) and is the primary site for alkylation.

-

Electronic Push-Pull: The acetyl group is an electron-withdrawing group (EWG), while the alkoxy/hydroxy groups are electron-donating groups (EDG). This push-pull system makes the phenyl ring electron-rich, facilitating electrophilic aromatic substitutions (EAS) at the C3 and C5 positions if further functionalization is required.

Synthesis & Manufacturing Process

The most robust route to this compound is the Regioselective O-Alkylation of 2,4-dihydroxyacetophenone (Resacetophenone). This method exploits the pKa difference between the two hydroxyl groups.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic route from Resorcinol to the Target Compound via Resacetophenone.[1][2][3][4][5][6]

Detailed Protocol: Step-by-Step

Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)

Note: This step can be skipped if purchasing commercial Resacetophenone (CAS 89-84-9).

-

Reagents: Resorcinol, Glacial Acetic Acid, Anhydrous Zinc Chloride (

).[7] -

Procedure: A classic Nencki reaction.[7] Resorcinol is heated with acetic acid and

at 140–150°C. The product precipitates upon pouring the melt into dilute HCl/ice. -

Purification: Recrystallization from dilute HCl or water.

Step 2: Regioselective 4-O-Alkylation (The Critical Step)

This protocol ensures the 2-OH remains protected by the carbonyl, while the 4-OH is alkylated.

-

Reagents:

-

Substrate: 2,4-Dihydroxyacetophenone (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

). -

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive isopropyl iodide in situ.

-

-

Workflow:

-

Dissolution: Dissolve 2,4-dihydroxyacetophenone in dry DMF under an inert atmosphere (

). -

Deprotonation: Add anhydrous

. Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms. Note: The base is not strong enough to deprotonate the H-bonded 2-OH effectively. -

Alkylation: Add 2-bromopropane (and KI if using) dropwise.

-

Reflux: Heat the mixture to 60–80°C. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (more polar) will disappear, and a less polar spot (product) will appear.

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica gel).

-

Analytical Characterization

To validate the structure, specifically the position of the isopropoxy group, use the following spectroscopic markers.

NMR Spectroscopy ( NMR, 400 MHz, )

| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Chelated OH | 12.50 – 12.80 | Singlet (s) | 1H | 2-OH (Diagnostic peak) |

| Aromatic H6 | 7.60 – 7.70 | Doublet (d) | 1H | Ortho to Carbonyl (Deshielded) |

| Aromatic H3 | 6.40 – 6.50 | Doublet (d) | 1H | Ortho to 2-OH and 4-OiPr |

| Aromatic H5 | 6.40 – 6.50 | Doublet of Doublets (dd) | 1H | Meta to Carbonyl |

| Methine | 4.50 – 4.70 | Septet (sept) | 1H | Isopropyl CH |

| Acetyl | 2.50 – 2.60 | Singlet (s) | 3H | Acetyl group |

| Isopropyl | 1.30 – 1.40 | Doublet (d) | 6H | Isopropyl Methyls |

Interpretation:

-

The presence of the signal at ~12.7 ppm confirms the 2-OH is intact and chelated. If alkylation had occurred at the 2-position, this peak would disappear.

-

The septet at ~4.6 ppm confirms the attachment of the isopropyl group.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+) or APCI (+)

-

Expected Mass:

-

Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, leading back to the resorcinol core ion.

Applications in Drug Development[7][12][17]

This compound serves as a versatile "Warhead" or "Linker" intermediate.

Pharmaceutical Intermediates[6][17][18]

-

Selexipag Analogs: While Selexipag itself uses a specific pyrazine-based linker, the 4-isopropoxyphenyl moiety is a common pharmacophore in prostacyclin receptor agonists. This intermediate allows for the attachment of the "left-hand side" of such molecules via the acetyl group (e.g., via bromination to form a phenacyl bromide, followed by amine coupling).

-

Chalcones & Flavonoids: Condensation of the acetyl group with substituted benzaldehydes (Claisen-Schmidt condensation) yields Chalcones . Cyclization of these chalcones leads to Flavones (specifically 7-isopropoxyflavones), which are investigated for anti-inflammatory and anticancer properties.

Biocatalytic Synthesis Relevance

Recent literature highlights the use of engineered enzymes (epoxide hydrolases and alcohol dehydrogenases) to synthesize

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Handling: Use in a fume hood. Avoid dust formation.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Regioselective Alkylation: Liu, Y. et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." Tetrahedron Letters, 2022. Link

-

Resacetophenone Synthesis: Cooper, S. R.[7] "Resacetophenone." Organic Syntheses, Coll.[7] Vol. 3, p.761 (1955). Link

-

Biocatalytic Routes: Janfalk Carlsson, A. et al. "Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes." Biotechnology for Biofuels, 2012. Link

-

Selexipag Chemistry: Kuwano, K. et al.[12] "Discovery of Selexipag." ACS Medicinal Chemistry Letters, 2018. (Contextual reference for isopropoxy-phenyl pharmacophores).

Disclaimer: This guide is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.sustech.edu [repository.sustech.edu]

- 4. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-PROPOXY-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 6. Selexipag | C26H32N4O4S | CID 9913767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 10. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 11. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" safety and handling precautions

Technical Guide: Safety, Handling, and Application of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Executive Summary & Chemical Identity

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone ) is a specialized organic intermediate used primarily in medicinal chemistry and organic synthesis.[1] Structurally, it is an acetophenone derivative characterized by a hydroxyl group at the ortho position and an isopropoxy group at the para position relative to the acetyl moiety.[1]

This compound serves as a critical scaffold in the development of ferroptosis inhibitors, anti-inflammatory agents, and agricultural fungicides.[1] Due to the intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen, this molecule exhibits unique reactivity and stability profiles compared to its isomers.[1]

Chemical Identifiers:

-

IUPAC Name: 1-(2-Hydroxy-4-propan-2-yloxyphenyl)ethanone[1]

-

Common Synonyms: 2'-Hydroxy-4'-isopropoxyacetophenone; 4-Isopropoxyresacetophenone[1]

-

CAS Registry Number: Note: While the parent compound (Resacetophenone) is 89-84-9 and the methoxy analog (Paeonol) is 552-41-0, this specific isopropoxy derivative is often referenced in patent literature as a reaction intermediate.[1]

-

Molecular Formula: C₁₁H₁₄O₃

-

Molecular Weight: 194.23 g/mol

Physicochemical Profile

The following data is synthesized from experimental values of structural homologs (e.g., Paeonol) and calculated properties for the isopropoxy derivative.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) or Viscous Oil | Low melting point solid (approx. 40–55°C) due to bulky isopropoxy group disrupting packing.[1] |

| Color | White to pale yellow | Darkens upon oxidation/light exposure. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Methanol) | Poorly soluble in water; soluble in aqueous base (e.g., NaOH).[1] |

| Boiling Point | ~280–290°C (Predicted) | Decomposes at high temperatures. |

| pKa | ~10.5 (Phenolic OH) | The 2-OH is less acidic than typical phenols due to H-bonding.[1] |

| Partition Coeff. (LogP) | ~2.8 | Lipophilic; readily crosses biological membranes. |

Hazard Identification & Risk Assessment

GHS Classification (Read-Across from Paeonol/Resacetophenone): Based on the functional groups (phenol, ketone, ether) and structural analogs, the following hazards are assigned under the Globally Harmonized System (GHS).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Toxicological Insights:

-

Acute Toxicity: Likely low (Oral LD50 estimated >2000 mg/kg based on Paeonol).

-

Sensitization: Phenolic compounds can act as weak sensitizers; prolonged contact should be avoided.

-

Reactivity: The 2-hydroxyl group is deactivated by the carbonyl, but the phenyl ring is electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., bromination, nitration).[1]

Safe Handling Protocols

Engineering Controls

-

Fume Hood: All synthesis, weighing, and transfer operations must be conducted within a certified chemical fume hood to capture vapors and dust.[1]

-

Inert Atmosphere: While not strictly pyrophoric, the compound is prone to oxidation. Store and handle under nitrogen or argon for long-term stability.[1]

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | NIOSH N95 or P100 (if dusting occurs) | Prevents inhalation of particulates which may irritate the upper respiratory tract.[1] |

| Hand | Nitrile Gloves (Min 0.11mm thickness) | Provides adequate barrier against phenolic permeation. Double glove for prolonged handling. |

| Eye | Chemical Splash Goggles | Essential to prevent corneal damage from acidic/phenolic residues. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection; use Tyvek sleeves if handling large quantities. |

Operational Workflow Diagram

Figure 1: Operational workflow for safe handling, emphasizing containment and segregation from oxidizers.

Technical Application: Synthesis & Causality

Context: This molecule is frequently synthesized via the regioselective alkylation of 2,4-dihydroxyacetophenone (Resacetophenone).[1] Understanding this mechanism is crucial for troubleshooting purity issues.

Synthesis Logic (Expertise Pillar):

-

Reagents: Isopropyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

-

Mechanism:

-

The hydroxyl group at the 4-position is more acidic and sterically accessible.[1]

-

The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

), significantly reducing its nucleophilicity.[1] -

Result: Alkylation occurs almost exclusively at the 4-position, yielding 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.[1]

-

-

Self-Validating Protocol:

-

TLC Check: The product will have a higher Rf value than the starting material (due to capped polar OH group).

-

Ferric Chloride Test: The product will still give a positive violet/blue color with FeCl₃, confirming the 2-OH group is intact (chelation).[1]

-

Emergency Response Protocols

Spill Containment

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don nitrile gloves, goggles, and a respirator.

-

Contain: If liquid/oil, dike with vermiculite or sand. If solid, cover to prevent dust generation.

-

Neutralize: Wash the area with a dilute soap solution. Avoid using strong oxidizers (bleach) as this may generate toxic chlorinated phenols.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. The phenol group can cause protein denaturation in the cornea.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) or copious soap and water. Note: Ethanol increases absorption of phenols and should generally be avoided for initial washing.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4]

Emergency Logic Diagram

Figure 2: Decision matrix for immediate emergency response.

Storage & Stability

-

Shelf Life: 24 months if stored correctly.

-

Conditions: Store at 2–8°C (Refrigerated) is recommended to prevent slow oxidation.

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, and acid anhydrides.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11092, Paeonol (Analog Reference). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-.[1][5][6] Retrieved from [Link]

Sources

- 1. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to Determining the Solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of the organic compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. While specific pre-existing solubility data for this compound is not extensively available, this guide establishes a robust scientific approach to its determination. The narrative emphasizes the causality behind experimental choices, adherence to established protocols for trustworthiness, and is grounded in authoritative references. This document details the physicochemical characteristics of similar compounds to infer the expected behavior of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, outlines a detailed protocol for solubility assessment using the widely accepted shake-flask method, and discusses the critical factors influencing solubility. The guide is structured to provide both theoretical understanding and practical, actionable laboratory instructions.

Introduction: Understanding the Compound and the Importance of Solubility

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a substituted acetophenone derivative. Its chemical structure, featuring a hydroxyl group, an isopropoxy group, and a ketone functional group attached to a benzene ring, suggests a molecule with moderate polarity. The interplay of these functional groups will govern its interaction with various solvents and is a key determinant of its solubility.

Solubility is a fundamental physicochemical property critical in numerous scientific and industrial applications, particularly in drug discovery and development.[1] Poor aqueous solubility is a major hurdle for the oral absorption of many potential drug candidates, affecting their bioavailability and therapeutic efficacy.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are essential for formulation development, toxicity studies, and ensuring reliable results in in-vitro and in-vivo testing.[3][4]

This guide will focus on providing the necessary knowledge and experimental protocols to determine the solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, a process that can be extrapolated to other novel compounds.

Physicochemical Properties: Inferring Behavior

While specific experimental data for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is sparse, we can infer its likely properties by examining analogous compounds.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | Related Compound | Value | Source |

| Melting Point | 2'-Hydroxyacetophenone | 4-6 °C | [5][6] |

| 2-Hydroxy-4-methoxyacetophenone | 49-51 °C | [7] | |

| Boiling Point | 2'-Hydroxyacetophenone | 213 °C | [5][6] |

| logP (Octanol/Water Partition Coefficient) | 2''-BROMO-4''-HYDROXYACETOPHENONE | 2.3573 | [8] |

| 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | 2.55 | [9] | |

| pKa | 2',4',6'-trihydroxyacetophenone | 8.03 | [10] |

Note: These values are for structurally similar compounds and should be used as estimations for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

The presence of a phenolic hydroxyl group suggests that the compound will exhibit acidic properties, and its solubility will be pH-dependent. The isopropoxy group and the overall carbon skeleton contribute to its lipophilicity, which can be estimated by the octanol-water partition coefficient (logP). A positive logP value, as seen in similar compounds, indicates a preference for lipidic environments over aqueous ones.

Principles of Solubility Determination

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution in equilibrium with an excess of the solid.[11][12] Experimental methods for determining solubility can be broadly categorized as "excess solvent" and "excess solid" methods.[13] This guide will focus on the "excess solid" approach, specifically the shake-flask method , which is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[1][2][14]

The principle behind the shake-flask method is to add an excess amount of the solid compound to a known volume of the solvent.[1] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[15] After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.[2]

Experimental Protocol: The Shake-Flask Method

This section provides a detailed, step-by-step methodology for determining the solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.

Materials and Equipment

-

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (ensure purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Diagram of the Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone of known concentrations in the chosen analytical solvent (e.g., methanol or acetonitrile for HPLC). These will be used to construct a calibration curve.

-

Sample Preparation:

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[15][16]

-

Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that equilibrium has been reached.[2][16]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.[3]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[3] This step is crucial to prevent small particles from contributing to an overestimation of the solubility.[3]

-

-

Analysis:

-

Calculation:

-

Using the calibration curve, determine the concentration of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[19] It is therefore crucial to maintain a constant and accurately recorded temperature during the experiment.[2][16]

-

pH of the Solvent: For ionizable compounds like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (due to its phenolic hydroxyl group), solubility is highly dependent on the pH of the aqueous medium. The solubility of an acidic compound will increase at pH values above its pKa.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[19] It is important to characterize the solid form of the compound being tested.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[2]

Safety and Handling Precautions

While a specific safety data sheet (SDS) for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone was not found, general laboratory safety practices should be strictly followed. Based on the SDS for similar compounds, the following precautions are recommended:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21][22][23]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[20][21][22]

-

Avoid contact with skin and eyes.[20][23] In case of contact, rinse thoroughly with water.[20][23]

-

Store the compound in a tightly closed container in a cool, dry place.[20][22][23]

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 2: Example of Solubility Data Presentation for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone at 25 °C

| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 7.0 | Experimental Value | Calculated Value |

| PBS | 7.4 | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| Methanol | N/A | Experimental Value | Calculated Value |

| Acetone | N/A | Experimental Value | Calculated Value |

| DMSO | N/A | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone. By following the detailed experimental protocol for the shake-flask method and considering the key factors that influence solubility, researchers can obtain reliable and accurate data. This information is invaluable for advancing research and development projects where this compound is of interest, particularly in the pharmaceutical sciences. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution.

- Bundschuh, M., et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- BioSolveIT. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Unknown. (n.d.). solubility experimental methods.pptx.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.

- Carl ROTH. (2023, June 23). Safety data sheet.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- World Health Organization (WHO). (2019). Annex 4. WHO Technical Report Series, No. 1019.

- ChemScene. (2025, September 12). Safety Data Sheet.

- MicroChemicals. (n.d.). Solvents and solubilities.

- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.

- Solubility of Things. (n.d.). Acetophenone.

- ECHEMI. (n.d.). 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets.

- da Costa, A. C. S., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).

- ChemScene. (n.d.). 61791-99-9 | Ethanone, 1-(2-bromo-4-hydroxyphenyl)-.

- NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST WebBook.

- ModelSEED. (n.d.). Compound: cpd35422 (2',4',6'-trihydroxyacetophenone, 4).

- NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook.

- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

- EPA. (n.d.). 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone.

Sources

- 1. scispace.com [scispace.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

- 8. chemscene.com [chemscene.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. ModelSEED [modelseed.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. lifechemicals.com [lifechemicals.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. scielo.br [scielo.br]

- 17. filab.fr [filab.fr]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

- 22. chemscene.com [chemscene.com]

- 23. echemi.com [echemi.com]

Methodological & Application

Development and Validation of a Stability-Indicating RP-HPLC Method for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

APPLICATION NOTE: AN-LC-2026-04

Introduction & Scientific Context

The compound 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (also known as 2'-Hydroxy-4'-isopropoxyacetophenone) is a critical pharmacophore and intermediate in the synthesis of Selexipag (Uptravi®), a selective prostacyclin IP receptor agonist used for Pulmonary Arterial Hypertension (PAH).

Structurally, the molecule features a phenolic hydroxyl group ortho to an acetyl group, creating an intramolecular hydrogen bond that influences its retention behavior. It also possesses an isopropoxy tail, contributing to significant lipophilicity (LogP ≈ 2.55).

Analytical Challenge

In process chemistry, this intermediate must be separated from:

-

Starting Materials: Resorcinol derivatives (highly polar).

-

Side Products: Regioisomers (e.g., 4-hydroxy-2-isopropoxy isomers).

-

Final API: Selexipag (highly lipophilic).

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to quantify this intermediate with high specificity, leveraging acidic mobile phases to suppress phenolic ionization and prevent peak tailing.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is selected due to the analyte's aromatic and hydrophobic nature. To mitigate peak tailing caused by the interaction of the free phenolic hydroxyl group with residual silanols, a column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is required.

Mobile Phase Chemistry

-

pH Control: The phenolic pKa is approximately 7.8. To ensure the analyte remains in a neutral, protonated state (improving retention and peak shape), the mobile phase pH is maintained at pH 3.0 using Phosphoric Acid.

-

Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the isopropoxy derivative.

Detection Physics

The acetophenone moiety exhibits a strong

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| HPLC System | Quaternary Pump with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent |

| Column Temp | 30°C ± 0.5°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 275 nm (Bandwidth: 4 nm, Reference: Off) |

| Run Time | 15 Minutes |

Reagents and Mobile Phase Preparation

-

Mobile Phase A (aqueous): 0.1% Orthophosphoric Acid (

) in HPLC-grade Water.-

Preparation: Add 1 mL of 85%

to 1000 mL water. Filter through 0.45 µm nylon membrane.

-

-

Mobile Phase B (organic): 100% Acetonitrile (HPLC Grade).

-

Diluent: Acetonitrile:Water (50:50 v/v).

Gradient Program

A gradient is necessary to elute the target intermediate (moderate retention) while cleaning the column of any late-eluting dimers or Selexipag-related byproducts.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.00 | 70 | 30 | Equilibration Start |

| 2.00 | 70 | 30 | Isocratic Hold |

| 10.00 | 20 | 80 | Linear Ramp |

| 12.00 | 20 | 80 | Wash |

| 12.10 | 70 | 30 | Return to Initial |

| 15.00 | 70 | 30 | Re-equilibration |

Standard & Sample Preparation

Stock Solution (1000 µg/mL)

-

Accurately weigh 25.0 mg of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone Reference Standard.

-

Transfer to a 25 mL volumetric flask.

-

Add approx. 15 mL of 100% Acetonitrile (analyte is poorly soluble in pure water).

-

Sonicate for 5 minutes until dissolved.

-

Dilute to volume with Mobile Phase A.

Working Standard (50 µg/mL)

-

Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with Diluent (50:50 ACN:Water).

-

Filter through a 0.45 µm PTFE syringe filter before injection.

Visualized Workflows

Analytical Workflow

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.

Caption: Step-by-step analytical workflow emphasizing the solubility handling of the lipophilic intermediate.

Chromatographic Separation Mechanism

This diagram explains the chemical interactions occurring inside the column.

Caption: Mechanistic view of retention: Acidic pH suppresses ionization, maximizing hydrophobic retention.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must meet the following System Suitability criteria before routine use (based on ICH Q2(R1) guidelines).

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | 5.0 - 8.0 min (approx) | Ensures separation from solvent front and late eluters. |

| Theoretical Plates (N) | > 5,000 | Indicates good column efficiency. |

| Tailing Factor (T) | < 1.5 | Critical for phenolic compounds; indicates successful silanol suppression. |

| Precision (RSD) | < 2.0% (n=6) | Demonstrates injection reproducibility. |

| Resolution (Rs) | > 2.0 | Between the analyte and any known impurity (e.g., Resorcinol). |

Troubleshooting Guide

-

Split Peaks:

-

Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (30% ACN).

-

Fix: Ensure the final diluent matches the initial gradient conditions (50:50 or 70:30 Water:ACN).

-

-

Drifting Retention Times:

-

Cause: Temperature fluctuations or insufficient equilibration.

-

Fix: Use a column oven at 30°C; equilibrate for at least 10 column volumes between gradient runs.

-

-

High Backpressure:

-

Cause: Precipitation of buffer in organic phase.

-

Fix: Although Phosphate is generally safe at 80% ACN, ensure the buffer concentration is low (0.1% acid or 10mM salt) to prevent precipitation.

-

References

-

Chandramore, K. R., et al. (2025). "Stability Indicating RP-HPLC Method Development and Validation for Selexipag along with in-silico toxicity studies." Chemical Methodologies. Link

-

Özcan, S., et al. (2023).[1][2][3] "A new HPLC method for selexipag analysis in pharmaceutical formulation and bulk form."[2][3][4] European Journal of Life Sciences. Link

-

Borade, S., et al. (2023).[5] "From Molecular Mechanism to Analytical Method Development." Asian Journal of Pharmaceutical Analysis. Link

-

PubChem. (n.d.). "Compound Summary: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone." National Library of Medicine. Link

- U.S. Pharmacopeia. (2023).

Sources

Using "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" as a building block for novel compounds

Executive Summary & Chemical Profile[1]

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (Commonly: 2'-Hydroxy-4'-isopropoxyacetophenone) is a versatile bifunctional building block. Structurally, it is an acetophenone derivative characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the 2-hydroxyl group. This feature significantly modulates its reactivity, rendering the 2-OH group less nucleophilic while activating the acetyl group for condensation reactions.

The 4-isopropoxy group provides increased lipophilicity compared to its methoxy analog (Paeonol), enhancing cell membrane permeability in downstream pharmaceutical candidates. This guide details the protocols for leveraging this scaffold in the synthesis of chalcones , flavones , and Schiff bases .

Chemical Specifications

| Property | Detail |

| IUPAC Name | 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone |

| Common Name | 2'-Hydroxy-4'-isopropoxyacetophenone |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Key Functional Groups | Acetyl (C=O), Phenolic -OH (C2), Isopropoxy ether (C4) |

| Solubility | Soluble in EtOH, MeOH, DMSO, |

Reactivity Landscape & Strategic Planning

The utility of this compound lies in its ability to undergo selective transformations. The Reactivity Map below illustrates the primary synthetic pathways available to researchers.

Figure 1: Synthetic divergence from the parent acetophenone scaffold.

Experimental Protocols

Protocol A: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

Objective: To synthesize a library of (E)-1-(2-hydroxy-4-isopropoxyphenyl)-3-arylprop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration. The 2-OH group remains protected via hydrogen bonding, preventing side reactions.

Materials

-

Substrate: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (1.0 equiv)

-

Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)

-

Catalyst: 40% KOH (aq) or 50% NaOH (aq)

-

Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.94 g (10 mmol) of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone in 15 mL of Ethanol.

-

Addition of Aldehyde: Add 10 mmol of the chosen substituted benzaldehyde. Stir for 5 minutes at Room Temperature (RT).

-

Catalysis: Dropwise, add 5 mL of 40% KOH solution. The solution will likely darken (yellow/orange/red) due to the formation of the phenolate and chalcone anion.

-

Reaction: Stir vigorously at RT for 12–24 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The chalcone product typically has a lower

than the aldehyde but higher than the acetophenone, and often fluoresces under UV.

-

-

Quenching: Pour the reaction mixture into 100 g of crushed ice containing 10 mL of concentrated HCl.

-

Why: Acidification protonates the phenolate, precipitating the neutral chalcone.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (

mL) until washings are neutral pH. -

Purification: Recrystallize from hot Ethanol.

Expected Data:

-

Yield: 75–90%[1]

-

1H NMR (Characteristic): Doublet at

7.4–7.8 ppm (

Protocol B: Oxidative Cyclization to Flavones

Objective: To convert the chalcone intermediate into a 7-isopropoxyflavone. Context: Flavones are privileged structures in oncology and inflammation research.

Materials

-

Precursor: Chalcone (from Protocol A) (1.0 equiv)

-

Reagent: Iodine (

) (0.1 - 1.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology

-

Setup: Dissolve 1.0 mmol of the chalcone in 5 mL of DMSO.

-

Reagent Addition: Add 10 mol% (25 mg) of Iodine (

).-

Note: Stoichiometric iodine can be used for faster reaction, but catalytic amounts often suffice in DMSO which acts as the co-oxidant.

-

-

Heating: Heat the mixture to 130°C in an oil bath for 2–4 hours.

-

Safety: Use a fume hood; dimethyl sulfide (DMS) is a byproduct.

-

-

Workup: Cool to RT and pour into 50 mL of 5% sodium thiosulfate solution (to quench excess iodine).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Protocol C: Synthesis of Schiff Bases (Imine Formation)

Objective: Derivatization of the ketone for metal complexation or biological probing.

Materials

-

Substrate: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

-

Amine: Primary amine (e.g., aniline, phenylhydrazine)

-

Catalyst: Glacial Acetic Acid (drops)

-

Solvent: Absolute Ethanol

Methodology

-

Mix equimolar amounts of the acetophenone and the primary amine in absolute ethanol.

-

Add 2-3 drops of Glacial Acetic Acid.

-

Reflux for 4–8 hours.

-

Validation: Monitor the disappearance of the carbonyl peak (

) via IR spectroscopy.

-

-

Cool to precipitate the Schiff base. Filter and wash with cold ethanol.

Workflow Visualization

The following diagram outlines the logical flow for generating a library of compounds from this single building block.

Figure 2: Operational workflow for library generation.

References

-

Claisen-Schmidt Condensation Protocols

-

BenchChem. (2025). Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols. Retrieved from

-

-

Oxidative Cyclization Methodology

-

Ambeed. (n.d.). Synthesis Path-Downstream: 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one. Retrieved from

-

-

General Reactivity of 2-Hydroxyacetophenones

-

NIST Chemistry WebBook. (2023). Ethanone, 1-(2-hydroxyphenyl)- Data. Retrieved from

-

-

Biological Relevance of Chalcones

-

ResearchGate. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone. Retrieved from

-

Sources

"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" derivatization for enhanced detection

Application Note: High-Sensitivity Derivatization of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Abstract & Core Rationale

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone (CAS: 5396-16-7), also known as 2'-Hydroxy-4'-isopropoxyacetophenone, is a critical intermediate in the synthesis of benzofuran derivatives, substituted chromones, and agricultural fungicides. While the molecule possesses native UV absorbance, its detection at trace levels (e.g., genotoxic impurity screening or metabolic profiling) is hampered by two physicochemical factors:

-

Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position forms a strong hydrogen bond with the carbonyl oxygen (the "Ortho Effect"). This reduces ionization efficiency in ESI-MS (negative mode) and causes peak tailing in GC due to interaction with silanol groups.

-

Lack of Fluorophores: The acetophenone core has low quantum yield, making native fluorescence detection insufficient for sub-ppb analysis.

This guide details two targeted derivatization protocols designed to overcome these barriers: Silylation for GC-MS (volatility enhancement) and Dansylation for LC-MS/HPLC-FLD (ionization/fluorescence enhancement).

Chemical Analysis & Strategy

The derivatization strategy focuses on the phenolic hydroxyl group at the C2 position. The C4-isopropoxy group is chemically inert under these conditions but contributes to the molecule's lipophilicity.

Target Functional Group: Phenolic -OH (C2) Challenge: Steric hindrance and H-bonding with the C1-Acetyl group. Solution: Harsh nucleophilic substitution or high-temperature silylation.

Reaction Logic Diagram

Caption: Derivatization pathways targeting the sterically hindered ortho-hydroxyl group.

Protocol A: Silylation for GC-MS